Product packaging for 4-chloroquinoline-8-sulfonamide(Cat. No.:CAS No. 2166667-87-2)

4-chloroquinoline-8-sulfonamide

Cat. No.: B6607550
CAS No.: 2166667-87-2
M. Wt: 242.68 g/mol
InChI Key: WAYLRWDZBYEALD-UHFFFAOYSA-N
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Description

4-Chloroquinoline-8-sulfonamide (CAS 2166667-87-2) is a synthetic hybrid compound incorporating quinoline and sulfonamide pharmacophores, making it a valuable scaffold in medicinal chemistry research. Its primary research applications are in the development of novel antimicrobial and anticancer agents. In antibacterial studies, quinoline-sulfonamide hybrids have demonstrated exceptional inhibitory activity against a panel of bacterial strains, including Pseudomonas aeruginosa , and have shown a favorable synergistic effect with established antibiotics like ciprofloxacin . A specific lead compound from this class exhibited minimal cytotoxicity, inducing less than 5% lysis of red blood cells, highlighting its promising therapeutic window . The compound's mechanism of action is multimodal; the quinoline moiety is known to interfere with nucleic acid synthesis by targeting enzymes like DNA gyrase, while the sulfonamide group can inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway . Beyond infectious disease research, 8-sulfamoylquinoline derivatives are also investigated as potent modulators of metabolic enzymes in oncology. They have been designed and evaluated as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for cancer metabolism . Modulating PKM2 can disrupt the Warburg effect—a hallmark of cancer cells—thereby reducing tumor cell proliferation and viability. These compounds have shown the ability to reduce intracellular pyruvate levels in cancer cells, such as A549 lung cancer cells, with a noted selectivity for cancerous over normal cells . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O2S B6607550 4-chloroquinoline-8-sulfonamide CAS No. 2166667-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroquinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)15(11,13)14/h1-5H,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYLRWDZBYEALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Characterization

Precursor Synthesis Strategies for 4-Chloroquinoline (B167314) Derivatives

The synthesis of the foundational 4-chloroquinoline scaffold is a critical first step. Methodologies often begin with the construction of a 4-hydroxyquinoline (B1666331) intermediate, which is then subsequently converted to the desired 4-chloro derivative.

Synthesis from Meldrum’s Acid and Anilines

A prominent and effective method for creating the quinoline (B57606) core involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). nih.gov This strategy begins with the condensation of Meldrum's acid with triethyl orthoformate. The resulting electrophilic intermediate is then reacted with a substituted aniline (B41778). nih.gov This sequence yields a 5-(phenylaminomethylene) Meldrum's acid derivative. nih.gov

Conversion of 4-Hydroxyquinolines to 4-Chloroquinolines

Once the 4-hydroxyquinoline precursor is obtained, the hydroxyl group at the 4-position must be replaced with a chlorine atom. This transformation is typically achieved through a reaction with a chlorinating agent. nih.gov The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃). nih.govresearchgate.netgoogle.com Heating the 4-hydroxyquinoline derivative in an excess of phosphorus oxychloride efficiently substitutes the hydroxyl group, affording the corresponding 4-chloroquinoline derivative in good yields. nih.govnih.gov Other chlorinating agents, such as thionyl chloride or phosphorus pentachloride, can also be employed for this conversion. google.com

Synthetic Routes to Introduce the Sulfonamide Moiety at the 8-Position

With the 4-chloroquinoline core established, the next critical phase is the introduction of the sulfonamide group at the 8-position of the quinoline ring. This is generally accomplished by first creating a sulfonyl chloride intermediate.

The synthesis of the precursor, quinoline-8-sulfonyl chloride, can be achieved by reacting quinoline-8-sulfonic acid with phosphorus pentachloride. researchgate.net Quinoline-8-sulfonic acid itself is prepared via the sulfonation of quinoline using fuming sulfuric acid. patsnap.com

Reaction of Sulfonyl Chloride with Amines

The formation of the sulfonamide bond is most commonly achieved through the reaction of a quinoline-8-sulfonyl chloride with an appropriate amine. mdpi.comnih.govrsc.org For the synthesis of the parent 4-chloroquinoline-8-sulfonamide, 4-chloroquinoline-8-sulfonyl chloride would be reacted with ammonia. To create diverse analogues, various primary or secondary amines are used as nucleophiles. rsc.org

The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or chloroform. mdpi.comrsc.org A base, such as pyridine (B92270) or triethylamine (B128534), is often added to the reaction mixture to act as a scavenger for the hydrochloric acid that is generated as a byproduct. rsc.orgnih.gov The reaction proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage. rsc.org

Nucleophilic Substitution Reactions for Sulfonamide Formation

The reaction described above is a classic example of a nucleophilic substitution reaction at a sulfur center. The mechanism involves the amine acting as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. researchgate.net This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and after deprotonation (facilitated by the added base), the final sulfonamide product is formed. nih.gov

An alternative conceptual strategy involves the acylation of an aminoquinoline. nih.gov For instance, a compound like 4-chloro-8-aminoquinoline could be reacted with a sulfonylating agent to form the sulfonamide. However, the more prevalent route in the literature for generating diverse sulfonamides involves the use of a pre-formed sulfonyl chloride. mdpi.comrsc.orgnih.gov

Synthesis of Diverse this compound Analogues and Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of analogues. Diversity can be introduced at two primary locations: the sulfonamide nitrogen and the 4-position of the quinoline ring.

Derivatization at the Sulfonamide Moiety: A common method for creating analogues is to react 4-chloroquinoline-8-sulfonyl chloride with a variety of different primary and secondary amines. This allows for the introduction of numerous functional groups to the sulfonamide nitrogen, altering the compound's steric and electronic properties. rsc.org For example, using substituted anilines, alkylamines, or cyclic amines like piperidine (B6355638) can generate a library of N-substituted sulfonamide derivatives. rsc.orgnih.gov

Table 1: Examples of Amines Used for Sulfonamide Analogue Synthesis

Amine ReagentResulting Sulfonamide Derivative ClassReference
Propargylamine (B41283)N-alkynyl sulfonamide mdpi.com
Substituted AnilinesN-aryl sulfonamide rsc.org
PiperidineN-piperidyl sulfonamide nih.gov
Various AminesN-substituted sulfonamides rsc.org

Derivatization at the 4-Position: The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, providing another avenue for derivatization. researchgate.net This position is activated by the ring nitrogen atom. By reacting the this compound scaffold with various nucleophiles, the chloro group can be displaced to generate new analogues. For example, reacting with different amines or amino alcohols can yield 4-aminoquinoline (B48711) derivatives. nih.govscholaris.ca Similarly, sulfur nucleophiles can be used to introduce thioalkyl groups. researchgate.net

Table 2: Potential Nucleophilic Substitution Reactions at the 4-Position

NucleophileResulting Functional Group at C4Reference
Alkyl Amines4-Alkylamino nih.gov
1,2,4-Triazole (B32235)4-(1H-1,2,4-triazol-1-yl) researchgate.net
Alkanethiols4-Thioalkyl researchgate.net
Amino Alcohols4-Hydroxyalkylamino scholaris.ca

Incorporation of Various Aminobenzenesulfonamide Derivatives

A primary method for synthesizing quinoline-based sulfonamides involves the reaction of a 4-chloroquinoline precursor with various aminobenzenesulfonamide derivatives. nih.gov This approach allows for the introduction of the sulfonamide moiety with a range of substituents on the benzene (B151609) ring.

One common synthetic route involves the condensation of a 4,7-dichloroquinoline (B193633) with either p-phenylenediamine (B122844) or m-phenylenediamine. This reaction is typically catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol (B145695) to yield an intermediate, such as N-(7-chloro-quinolinyl-4-yl)-benzene-1,4-diamine. This intermediate is then reacted with different substituted benzenesulfonyl chlorides in the presence of a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF). This second step results in the final quinoline-sulfonamide hybrid compounds. nih.gov

Another established method is the acylation of an aminoquinoline with a sulfonyl chloride. For instance, 4-chloro-N-(quinolin-8-yl)benzenesulfonamide can be synthesized by dissolving 8-aminoquinoline (B160924) in a solvent like dichloromethane and adding it to a stirred solution of 4-chlorobenzenesulfonyl chloride and pyridine. nih.gov Similarly, other research describes reacting 4-chloroquinoline derivatives with various aminobenzenesulfonamide derivatives in refluxing isopropanol (B130326), using a catalytic amount of hydrochloric acid (HCl) to facilitate the reaction. nih.gov

Novel chloroquinoline derivatives incorporating benzenesulfonamide (B165840) moieties have also been prepared from (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethyl-amino)prop-2-en-1-one, which serves as a strategic starting material. nih.gov

Table 1: Synthesis of Quinoline-Sulfonamides via Aminobenzenesulfonamide Incorporation

Starting Materials Reagents and Conditions Product Type Reference
4,7-dichloroquinoline, p-phenylenediamine/m-phenylenediamine, substituted sulfonyl chloride 1) p-TSA, EtOH, heat; 2) TEA, DMF, overnight N-(substituted phenyl)-7-chloroquinolin-4-yl-aminobenzenesulfonamide nih.govrsc.org
4-chloroquinoline derivative, aminobenzenesulfonamide derivative Isopropanol, cat. HCl, reflux 4-anilinoquinoline-sulfonamide nih.gov
8-aminoquinoline, 4-chlorobenzenesulfonyl chloride Dichloromethane, pyridine 4-chloro-N-(quinolin-8-yl)benzenesulfonamide nih.gov

Preparation of Sulfonamide-Tethered Quinoline-Triazole Hybrids

A significant advancement in the synthesis of complex quinoline derivatives is the creation of hybrids tethered with a 1,2,3-triazole ring. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". future-science.comresearchgate.net This reaction forms a stable triazole linker between the quinoline and sulfonamide moieties.

The general procedure involves reacting a quinoline derivative containing a terminal alkyne with a sulfonamide derivative bearing an azide (B81097) group, or vice versa. For example, sulfonamide-tethered nih.govrsc.orgmdpi.com-triazole-quinoline hybrids are synthesized by mixing an alkyne derivative like 7-chloro-4-(prop-2-yn-1-yloxy)quinoline with an azidosulfonamide in a solvent system such as tert-butanol (B103910) and water. The reaction is catalyzed by the addition of sodium ascorbate (B8700270) and copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), which generates the active copper(I) catalyst in situ. future-science.com

In a similar fashion, other researchers have synthesized quinoline-8-sulfonamide (B86410) derivatives linked to a 1,2,3-triazole fragment. mdpi.com The synthesis starts with quinoline-8-sulfonyl chloride, which is reacted with propargylamine to form the alkyne-functionalized sulfonamide. This alkyne is then coupled with an azide, such as 4-azido-7-chloroquinoline, using the same click chemistry conditions (sodium ascorbate and CuSO₄·5H₂O in a DMF/water solvent system) to yield the desired triazole hybrid. mdpi.com

Table 2: Synthesis of Quinoline-Triazole-Sulfonamide Hybrids

Alkyne Component Azide Component Reagents and Conditions Product Type Reference
7-chloro-4-(prop-2-yn-1-yloxy)quinoline 4-azidosulfonamides Sodium ascorbate, CuSO₄·5H₂O, t-BuOH/H₂O, 50°C Sulfonamide-tethered nih.govrsc.orgmdpi.com-triazole-quinoline hybrids future-science.com
Sulfonamide-based alkynes 4-azido-7-chloroquinoline Sodium ascorbate, CuSO₄·5H₂O, t-BuOH/H₂O, 50°C Sulfonamide-quinoline- nih.govrsc.orgmdpi.com-triazole hybrids future-science.com

Advanced Synthetic Considerations

To improve reaction efficiency, yield, and environmental friendliness, advanced synthetic techniques have been applied to the preparation of quinoline sulfonamides and their precursors.

Catalytic Approaches in Synthesis (e.g., p-dodecylbenzenesulfonic acid)

Catalysis plays a crucial role in the synthesis of quinoline sulfonamides. Brønsted acids are particularly effective in promoting the reaction between 4-chloroquinolines and sulfonamides. One notable example is the use of p-dodecylbenzenesulfonic acid (DBSA) as a catalyst. future-science.comresearchgate.nettandfonline.com For the synthesis of sulfonamide-tethered quinolines, 4,7-dichloroquinoline is reacted with various sulfonamides in ethanol, with a catalytic amount (15 mol%) of DBSA. The mixture is refluxed for several hours to yield the desired products in excellent yields. future-science.com

Other catalysts are also employed. As mentioned previously, catalytic amounts of hydrochloric acid (HCl) in isopropanol nih.gov or p-toluenesulfonic acid (p-TSA) in ethanol nih.gov have been used to facilitate the condensation between 4-chloroquinolines and aminobenzenesulfonamides.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. This technique has been successfully applied to the synthesis of quinoline precursors and related heterocyclic systems.

For instance, the cyclization of diethyl (anilinomethylene)malonates to produce 6-substituted 4-hydroxyquinolines, which are precursors to 4-chloroquinolines, can be achieved via microwave irradiation at 250°C for 10-15 minutes. nih.gov Microwave energy has also been utilized for the SNAr reaction of 4,7-dichloroquinoline with various phenols in a green solvent ([bmim][PF₆]), demonstrating a green and efficient protocol for preparing 4-phenoxyquinoline derivatives. nih.gov Furthermore, a three-component reaction to synthesize dihydropyridopyrimidines and dihydropyrazolopyridines from formyl-quinolines, aminopyrimidines, and cyclic diketones has been efficiently carried out under microwave irradiation. acs.org The synthesis of chalcones, which can be precursors for other heterocyclic systems, has also been achieved using microwave irradiation. researchgate.net

Analytical Techniques for Compound Characterization

The structural confirmation of newly synthesized compounds like this compound and its derivatives is paramount. A suite of analytical techniques is employed for this purpose, with spectroscopic methods being the most definitive.

Spectroscopic Methods (e.g., NMR, FTIR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for the structural elucidation of these compounds. researchgate.net In ¹H NMR spectra, the formation of the sulfonamide N-H bond is often confirmed by a characteristic signal, which can appear at a chemical shift as high as δ 10.12–10.49 ppm or δ 11.3 ppm. nih.govresearchgate.net The various aromatic and aliphatic protons of the quinoline ring and its substituents provide a unique fingerprint for each derivative. nih.govrsc.orgmdpi.com ¹³C NMR spectra are used to confirm the carbon framework of the molecule, with characteristic signals for the carbons attached to the sulfonamide group and the quinoline ring. nih.govrsc.orgmdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups present in the molecule. The successful formation of the sulfonamide linkage is conclusively evidenced by the characteristic symmetric and asymmetric stretching vibrations of the S=O group in the sulfonamide moiety. rsc.org Other significant peaks confirm the presence of N-H, C=C, and C-N bonds within the hybrid structure. nih.govnih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, allowing for the unambiguous determination of the molecular formula. mdpi.com Liquid chromatography-mass spectrometry (LC-MS) is often used to establish the purity of the compounds. rsc.org Tandem mass spectrometry (MS/MS) can be used for more detailed structural analysis by fragmenting the parent ion and analyzing the resulting daughter ions. iaea.orgnih.gov

Table 3: Spectroscopic Data for Quinoline-Sulfonamide Characterization

Technique Information Provided Typical Observations Reference
¹H NMR Proton environment, structural confirmation Sulfonamide N-H proton signal (δ > 10 ppm), characteristic signals for quinoline and substituent protons. nih.govrsc.orgmdpi.comresearchgate.net
¹³C NMR Carbon skeleton of the molecule Signals for carbons in the quinoline ring and carbons bonded to the sulfonamide group. nih.govrsc.orgmdpi.comresearchgate.net
FTIR Presence of functional groups S=O stretching vibrations for the sulfonamide group, N-H stretching. nih.govnih.govrsc.org

| Mass Spec. | Molecular weight, elemental composition, purity | Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. | rsc.orgmdpi.commdpi.com |


Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, which is crucial for confirming its chemical formula and assessing its purity. For new chemical entities, the experimentally found percentages of carbon, hydrogen, and nitrogen are typically expected to be within ±0.4% of the calculated theoretical values. nih.govresearchgate.net

Theoretical Elemental Analysis for this compound (C₉H₇ClN₂O₂S)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.019108.0944.54%
HydrogenH1.0177.072.91%
ChlorineCl35.45135.4514.61%
NitrogenN14.01228.0211.55%
OxygenO16.00232.0013.19%
SulfurS32.07132.0713.22%
Total 242.70 100.00%

For comparative purposes, the elemental analysis data for a related compound, quinoline-8-sulfonyl chloride, has been reported. The calculated values are C, 47.5%; H, 2.7%; N, 6.1%, and the found values were C, 47.0%; H, 2.6%; N, 6.0%. publish.csiro.au

X-ray Crystallographic Analysis (for structural confirmation of related derivatives)

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule. While the crystal structure of this compound has not been reported, the crystal structure of the closely related derivative, quinoline-8-sulfonamide, provides valuable insights into the molecular geometry and intermolecular interactions that can be expected.

The crystal structure of quinoline-8-sulfonamide (C₉H₈N₂O₂S) has been determined and reveals that the sulfamoyl NH₂ group is involved in both intramolecular N—H···N and intermolecular N—H···O hydrogen bonding. nih.govresearchgate.net In the crystal lattice, molecules are linked by pairs of N—H···O hydrogen bonds, forming inversion dimers. These dimers are further associated through π–π stacking interactions between the quinoline benzene rings. researchgate.net

Crystallographic Data for Quinoline-8-sulfonamide nih.govresearchgate.net

ParameterValue
Chemical FormulaC₉H₈N₂O₂S
Molecular Weight208.23
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.9431 (3)
b (Å)10.4542 (2)
c (Å)10.4648 (2)
β (°)109.313 (2)
Volume (ų)923.33 (4)
Z4
Density (calculated) (Mg m⁻³)1.498

Furthermore, X-ray diffraction studies have been conducted on metal complexes of related quinoline-sulfonamide ligands. For example, the crystal structures of trinuclear transition metal complexes with sulfonate-functionalized 1,2,4-triazole derivatives have been reported, where the complexes crystallize in the triclinic P-1 space group. mdpi.com These studies are crucial for understanding the coordination chemistry of this class of compounds.

Structure Activity Relationship Sar and Structural Determinants of Biological Functionality

Influence of Chloro and Sulfonamide Substituent Positions on Activity

The positioning of the chloro and sulfonamide groups on the quinoline (B57606) ring is a important determinant of biological activity. For instance, in the context of antimalarial activity, the presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in potent drugs like chloroquine (B1663885), and this is considered essential for their mechanism of action. youtube.com

Conversely, the placement of substituents at other positions can either enhance or diminish activity. For example, studies on quinoline derivatives have shown that a chloro-substituent can enhance antileishmanial activity. rsc.org In a series of quinoline-based hydrazones, a 4-chloro derivative demonstrated effective inhibition against α-glucosidase. acs.org The position of the sulfonamide group also plays a pivotal role. In a study of quinoline-based benzenesulfonamides as carbonic anhydrase inhibitors, para-sulfonamide derivatives generally displayed the best inhibitory activity against cancer-related isoforms. mdpi.com Specifically, moving the sulfonamide group from the para to the meta or ortho positions on the anilino moiety of 4-anilinoquinoline derivatives resulted in varied inhibitory actions against different carbonic anhydrase isoforms. mdpi.comresearchgate.net

The following table summarizes the influence of substituent position on the biological activity of select quinoline derivatives.

Compound TypeSubstituent PositionObserved Biological Activity
4-Aminoquinoline (B48711)7-ChloroEssential for antimalarial activity youtube.com
Quinoline DerivativeChloro-substituentEnhanced antileishmanial activity rsc.org
Quinoline-based hydrazone4-ChloroEffective α-glucosidase inhibition acs.org
Quinoline-based benzenesulfonamide (B165840)para-SulfonamidePotent carbonic anhydrase inhibition mdpi.com

Impact of Modifications to the Sulfonamide Nitrogen (N1)

Modifications to the sulfonamide nitrogen (N1) can significantly alter the biological profile of quinoline-sulfonamide derivatives. The introduction of different substituents on the aryl ring of a hydrazone moiety, which can be considered a modification related to the sulfonamide linker, significantly influences enzyme inhibitory effects, highlighting the importance of specific functional group modifications. acs.org

In the context of pyruvate (B1213749) kinase M2 (PKM2) inhibitors, adding a methyl group to the sulfonamide nitrogen of an 8-quinolinesulfonamide derivative resulted in a steric clash and a loss of activity. nih.gov Conversely, in a series of 8-hydroxyquinoline-5-sulfonamides, the N-methyl-N-(prop-2-yn-1-yl) derivative (compound 3c) exhibited the highest activity against three cancer cell lines and methicillin-resistant S. aureus (MRSA) isolates. nih.gov This indicates that the nature of the substituent on the sulfonamide nitrogen is critical and its effect is target-dependent.

The table below illustrates the impact of modifications to the sulfonamide nitrogen on biological activity.

Base CompoundModification to Sulfonamide NitrogenEffect on Biological Activity
8-QuinolinesulfonamideAddition of a methyl groupLoss of activity as a PKM2 inhibitor nih.gov
8-Hydroxyquinoline-5-sulfonamideN-methyl-N-(prop-2-yn-1-yl) substitutionHigh anticancer and antibacterial activity nih.gov

Role of the Aromatic Ring System in Biological Target Interaction and Lipophilicity

The quinoline ring system is a crucial pharmacophore that contributes significantly to biological activity through various interactions and by influencing the molecule's lipophilicity. nih.gov The aromatic nature of the quinoline ring allows for π-π stacking interactions with biological targets, such as with the amino acid residue Tyr1159 in the c-Met receptor. nih.gov These interactions are pivotal for the stabilization of the ligand-protein binding. nih.gov

Lipophilicity is a key physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADMET). nih.gov The introduction of a nitrogen atom into the ring system, as in quinoline, generally reduces lipophilicity. nih.gov The position of nitrogen and other substituents on the quinoline ring can further modulate this property. nih.gov For instance, heteroaryl substitution at the C-2 position of quinoline can increase lipophilicity and DNA binding properties, which are desirable for enhancing anticancer activity. biointerfaceresearch.com

Effect of Substituents on the Quinoline Ring on Biological Activity (e.g., alkyl, methoxy (B1213986), trifluoromethyl)

The type and position of substituents on the quinoline ring have a profound impact on the biological activity of its derivatives. The presence of an electron-donating group like methoxy (OCH3) at the 2-position of a quinoline-imidazole hybrid enhanced its antimalarial activity, while an electron-withdrawing group like chlorine (Cl) at the same position led to a loss of activity. nih.gov In contrast, for quinolone-based hydrazones, electron-withdrawing groups such as nitro and halogens (chloro, bromo) generally enhanced enzyme inhibitory activity. acs.org

Specifically, a 4-bromo derivative showed significant activity against multiple enzymes, and a 4-nitro derivative was a potent inhibitor of α-glucosidase. acs.org In another study, methyl substitution at the C-5 position of the quinoline ring resulted in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com This highlights that the electronic properties and the steric bulk of the substituents are critical factors in determining the biological outcome.

The following table provides examples of the effect of different substituents on the quinoline ring.

Base ScaffoldSubstituent and PositionEffect on Biological Activity
Quinoline-imidazole hybrid2-MethoxyEnhanced antimalarial activity nih.gov
Quinoline-imidazole hybrid2-ChloroLoss of antimalarial activity nih.gov
Quinolone-based hydrazone4-BromoBroad enzyme inhibitory activity acs.org
Quinolone-based hydrazone4-NitroPotent α-glucosidase inhibition acs.org
Quinoline derivative5-MethylMore potent anticancer activity than 6-methyl biointerfaceresearch.com

Contribution of Linker Length and Conformation in Hybrid Molecules

In hybrid molecules containing a quinoline scaffold, the length and conformation of the linker connecting it to another pharmacophore are crucial for biological activity. For long-chain arylpiperazines, the length and conformation of the alkylene spacer between the sulfonamide and the 4-arylpiperazine moiety significantly influence the receptor binding profile. nih.gov

For instance, in a series of quinoline derivatives, shortening a butylene spacer to a propylene (B89431) one had a minimal effect on the receptor profile. nih.gov However, in other cases, the linker's flexibility and length can be critical for optimal interaction with the target. The use of a hydrazone linker in some quinoline derivatives has been shown to result in good growth inhibition of targeted bacteria. rsc.org The conformation of the linker, whether bent or extended, can also dictate how the molecule fits into the binding pocket of a receptor. nih.gov

Analysis of Halogen Bonding and its Role in Ligand-Receptor Complexes

Halogen bonding is a non-covalent interaction that plays a significant role in the stabilization of ligand-receptor complexes. nih.govresearchgate.net This interaction occurs between a halogen atom (chlorine, bromine, or iodine) and a negative site on a receptor, such as an oxygen, nitrogen, or sulfur atom. nih.govresearchgate.net

In a series of isoquinolinyl derivatives, the presence of a chlorine atom in the 3-position of the phenylpiperazine fragment stabilized the ligand-receptor complex through the formation of a halogen bond with a threonine residue in serotonin (B10506) receptors. nih.gov This interaction was shown to increase the affinity of the ligand for the receptor by up to 12-fold compared to the unsubstituted analog. nih.gov Molecular dynamics simulations have further confirmed the key role of halogen bonding in stabilizing ligand-receptor complexes, highlighting its importance in drug design. nih.govmdpi.com

Molecular Mechanisms of Action and Biochemical Pathways

Enzyme Inhibition Pathways

The inhibitory activity of 4-chloroquinoline-8-sulfonamide is primarily directed towards two distinct classes of enzymes: carbonic anhydrases and dihydropteroate (B1496061) synthetase. These interactions are a direct consequence of the molecule's structural features, which allow it to bind to the active sites of these enzymes, thereby impeding their normal catalytic functions.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of human carbonic anhydrase (hCA) are involved in numerous physiological and pathological processes. The sulfonamide group is a classic zinc-binding group (ZBG) that is fundamental to the inhibitory action of this class of compounds against CAs.

While direct experimental data for this compound is not extensively available in public literature, structure-activity relationship (SAR) studies on related quinoline-based sulfonamides provide significant insights into its potential inhibitory profile. nih.govmdpi.com The quinoline (B57606) moiety acts as a tail that can form additional interactions within the enzyme's active site, influencing both potency and isoform selectivity. mdpi.com

The transmembrane isoforms hCA IX and hCA XII are significantly overexpressed in many types of hypoxic tumors and are implicated in cancer progression and metastasis. nih.govnih.gov Their inhibition is a key strategy in the development of novel anticancer agents. Studies on analogous 4-anilinoquinoline-based benzenesulfonamides have shown that these compounds can be potent inhibitors of both hCA IX and hCA XII. nih.govnih.gov

For instance, para-substituted sulfonamide derivatives of quinolines have demonstrated excellent inhibitory activity against hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.govnih.gov The position of the sulfonamide group on the benzenoid ring and substitutions on the quinoline core are critical determinants of inhibitory potency. nih.govmdpi.com Specifically, para-sulfonamide derivatives have been found to be more advantageous for hCA IX and XII inhibition compared to ortho- or meta-isomers. mdpi.com A representative set of inhibition data for various quinoline-based sulfonamides against these cancer-associated isoforms is presented in Table 1.

Table 1: Inhibitory Activity of Representative Quinoline-Based Sulfonamides against Cancer-Associated Carbonic Anhydrase Isoforms

Compound hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
QBS 13a 25.8 9.8
QBS 13b 5.5 13.2
QBS 13c 18.6 8.7
QBS 11c 8.4 -

Data sourced from a study on quinoline-based benzenesulfonamides (QBS). nih.govnih.gov

The cytosolic isoforms hCA I and hCA II are ubiquitously expressed and involved in a wide range of physiological functions. While potent inhibition of these isoforms is desirable for certain therapeutic applications (e.g., diuretics, antiglaucoma agents), it can lead to off-target effects in other contexts, such as anticancer therapy.

Research on 3-(quinolin-4-ylamino)benzenesulfonamides has shown that these compounds can inhibit hCA I and hCA II to varying degrees. tandfonline.com For example, some derivatives displayed moderate to weak inhibition against hCA I, with Kᵢ values in the micromolar range, while exhibiting more potent inhibition of hCA II, with Kᵢ values reaching the nanomolar range. tandfonline.com The presence of a primary sulfonamide group is crucial for this inhibitory activity. tandfonline.com Table 2 provides illustrative inhibition data for quinoline-sulfonamide derivatives against these ubiquitous isoforms.

Table 2: Inhibitory Activity of Representative Quinoline-Based Sulfonamides against Ubiquitous Carbonic Anhydrase Isoforms

Compound hCA I (Kᵢ, µM) hCA II (Kᵢ, µM)
Derivative 6a 9.091 3.594
Derivative 6e 1.875 0.083
Derivative 6f 0.966 0.198

Data from a study on 3-(quinolin-4-ylamino)benzenesulfonamides. tandfonline.com

Dihydropteroate Synthetase (DHPS) Inhibition

Sulfonamides are a well-established class of antibacterial agents that function by inhibiting dihydropteroate synthetase (DHPS), a critical enzyme in the microbial folic acid synthesis pathway. nih.govnih.gov This pathway is essential for the biosynthesis of nucleic acids and certain amino acids in many microorganisms. nih.govmhmedical.com

By inhibiting DHPS, sulfonamides disrupt the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. mhmedical.com Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. mhmedical.com Consequently, the inhibition of this pathway leads to a bacteriostatic effect, halting the growth and replication of susceptible microorganisms. nih.gov The quinoline core is also a component of various antibacterial agents, and the hybridization of quinoline and sulfonamide moieties is a strategy employed in the development of new antibacterial compounds. nih.gov Several quinoline-sulfonamide hybrids have been synthesized and demonstrated antibacterial activity against various bacterial strains. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Consequently, its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Research has shown that certain derivatives of this compound can act as inhibitors of PI3K.

Specifically, a series of 4-anilino-quinoline-8-sulfonamide derivatives have been synthesized and evaluated for their activity against PI3Kα. One of the most potent compounds identified in this series demonstrated an IC50 value of 0.21 μM against PI3Kα. Molecular docking studies of this potent inhibitor revealed that it forms two hydrogen bonds with the hinge region of the PI3Kα enzyme, specifically with the amino acid residues Val851 and Ser774. This interaction is crucial for its inhibitory activity.

Pyruvate (B1213749) Kinase M2 (PKM2) Modulation

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a significant role in tumor metabolism and growth. Unlike other isoforms of pyruvate kinase, PKM2 can switch between a highly active tetrameric form and a less active dimeric form. The dimeric form is known to promote anabolic metabolism, thereby supporting cancer cell proliferation.

Derivatives of this compound have been investigated as potential modulators of PKM2. Certain sulfonamide derivatives have been shown to activate PKM2, promoting the formation of the active tetrameric state. For instance, some quinoline-sulfonamide compounds have demonstrated the ability to activate PKM2 with AC50 values in the micromolar range. This activation can lead to a reduction in the levels of anabolic metabolites and inhibit cancer cell proliferation.

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) are important enzymes in the central nervous system. Their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.

Novel hybrids of quinoline-8-sulfonamide (B86410) and 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated for their ability to inhibit these enzymes. Some of these hybrid compounds have shown potent and selective inhibition of MAO-B. For example, one compound exhibited an IC50 value of 0.0031 μM for MAO-B and a high selectivity index for MAO-B over MAO-A. In the same study, these compounds also demonstrated inhibitory activity against AChE and BChE, with some showing IC50 values in the low micromolar range.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial agents. The ability of quinoline derivatives to inhibit DNA gyrase is a known mechanism of action for some antibiotics.

While research into this compound specifically as a DNA gyrase inhibitor is less extensive, the broader class of quinoline compounds has a well-documented history of targeting this enzyme. The core quinoline scaffold is a key pharmacophore in many DNA gyrase inhibitors. The mechanism typically involves the formation of a stable complex between the drug, the enzyme, and the bacterial DNA, which ultimately leads to a cessation of DNA replication and bacterial cell death.

Insulin-like Growth Factor (IGF) Receptor Inhibition

The insulin-like growth factor (IGF) signaling pathway, particularly through the IGF-1 receptor (IGF-1R), plays a crucial role in cell growth, differentiation, and survival. Dysregulation of this pathway is implicated in the development and progression of many cancers.

Studies have explored quinoline-8-sulfonamide derivatives as potential inhibitors of the IGF-1R. Certain N-(Quinolin-8-yl)benzenesulfonamide and related compounds have demonstrated inhibitory activity against the IGF-1R kinase. Molecular modeling studies have suggested that these compounds bind to the ATP-binding site of the IGF-1R kinase domain, preventing its activation and downstream signaling.

Cellular Processes Affected

The molecular interactions of this compound derivatives translate into significant effects on cellular processes, most notably the induction of apoptosis.

Apoptosis Induction and Related Signaling Pathways (e.g., P53/P21, BCL-2/BAX modulation)

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in cancer cells. Derivatives of this compound have been shown to trigger apoptosis through the modulation of key signaling pathways.

The tumor suppressor protein p53 is a central regulator of apoptosis. In response to cellular stress, p53 can activate the transcription of genes like p21, which leads to cell cycle arrest, and pro-apoptotic proteins like BAX. The BCL-2 family of proteins, which includes the anti-apoptotic protein BCL-2 and the pro-apoptotic protein BAX, are critical regulators of the intrinsic apoptotic pathway. The ratio of BAX to BCL-2 is a key determinant of a cell's susceptibility to apoptosis.

Studies on 4-anilino-quinoline-8-sulfonamide derivatives have shown that these compounds can induce apoptosis in cancer cells. This is often accompanied by an upregulation of p53 and p21 protein expression. Furthermore, these compounds have been observed to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL-2, thereby shifting the BAX/BCL-2 ratio in favor of apoptosis.

Compound ClassTarget Enzyme/ReceptorKey Findings
4-anilino-quinoline-8-sulfonamide derivativesPI3KαIC50 of 0.21 μM for the most potent compound.
Quinoline-sulfonamide derivativesPKM2Activation with AC50 values in the micromolar range.
Quinoline-8-sulfonamide-1,3,4-oxadiazole hybridsMAO-B, AChE, BChEIC50 of 0.0031 μM for MAO-B; low micromolar inhibition of ChEs.
N-(Quinolin-8-yl)benzenesulfonamide derivativesIGF-1RInhibitory activity against the IGF-1R kinase.
Cellular ProcessKey Signaling MoleculesObserved Effects of Derivatives
Apoptosisp53, p21, BCL-2, BAXUpregulation of p53 and p21; increased BAX/BCL-2 ratio.

Cell Cycle Perturbation and Arrest

Research into a novel triazole derivative of 8-quinolinesulfonamide, identified as compound 9a, has demonstrated its capacity to interfere with the normal progression of the cell cycle in cancer cells. mdpi.com Specifically, cytometric analysis of A549 lung cancer cells treated with this compound revealed a notable perturbation of the cell cycle. mdpi.com

The study observed that treatment with compound 9a led to an arrest of the cells in both the S and G2/M phases of the cell cycle. mdpi.com This dual-phase arrest indicates that the compound interferes with DNA replication and synthesis (S phase) as well as the final stages of cell growth and division (G2/M phase). The fraction of cells in the G2/M phase increased from approximately 4% in control cells to about 12% in treated cells, a threefold increase that signifies a significant disruption of mitotic entry or progression. mdpi.com This ability to halt the cell cycle is a key mechanism for inhibiting the uncontrolled proliferation of cancer cells. Other quinoline derivatives have also been shown to induce cell cycle arrest at various phases, including the G1/S and G2/M phases, highlighting a common anti-proliferative strategy among this class of compounds. nih.gov

Table 1: Effect of Quinoline-8-Sulfonamide Derivative (Compound 9a) on Cell Cycle Distribution in A549 Lung Cancer Cells

Cell Cycle PhaseControl Group (Untreated)Treated with Compound 9a
G2/M Phase~4%~12%
S PhaseNot specifiedArrest observed

Note: Data is based on cytometric analysis of A549 lung cancer cells treated with a triazole derivative of 8-quinolinesulfonamide (compound 9a). mdpi.com

Inhibition of Cell Proliferation and Angiogenesis

The perturbation of the cell cycle by quinoline-8-sulfonamide derivatives directly contributes to their anti-proliferative effects. The aforementioned compound 9a has been shown to significantly reduce the number of A549 lung cancer cells, indicating a potent inhibitory effect on cell proliferation. mdpi.com This anti-proliferative activity was confirmed through microscopic observations and was found to be correlated with the compound's ability to reduce intracellular pyruvate kinase M2 (PKM2) levels. mdpi.com

Furthermore, compound 9a exhibited broad-spectrum cytotoxicity against a panel of human cancer cell lines, with GI50 (concentration for 50% of maximal inhibition of cell proliferation) values in the micromolar range. This suggests that the inhibitory effect on proliferation is not limited to a single cancer type.

Table 2: In Vitro Anti-proliferative Activity of Quinoline-8-Sulfonamide Derivative (Compound 9a)

Cell LineCancer TypeGI50 (µM)
C32Amelanotic melanoma0.520
COLO829Metastatic melanoma0.376
MDA-MB-231Breast adenocarcinoma0.609
U87-MGGlioblastoma0.756
A549Lung carcinoma0.496

Note: Data represents the concentration of compound 9a required to inhibit the proliferation of cancer cells by 50%. mdpi.com

Regarding angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis, there is currently no direct scientific evidence available from the conducted searches detailing the effects of this compound or its immediate derivatives. However, the inhibition of PKM2 by compound 9a is noteworthy, as PKM2 has been shown to promote angiogenesis in addition to its metabolic roles. mdpi.com Therefore, it is plausible that by inhibiting PKM2, quinoline-8-sulfonamide derivatives could indirectly exert anti-angiogenic effects, though this requires direct experimental verification.

Modulation of Glycolytic Metabolism

A key molecular mechanism underlying the anti-cancer effects of quinoline-8-sulfonamide derivatives appears to be the modulation of glycolytic metabolism, a hallmark of many cancer cells known as the Warburg effect. mdpi.comresearchgate.net Cancer cells often rely on aerobic glycolysis, a process that is significantly influenced by the enzyme pyruvate kinase M2 (PKM2). nih.gov

The triazole derivative of 8-quinolinesulfonamide, compound 9a, has been identified as a modulator of PKM2. mdpi.com In vitro experiments demonstrated that this compound significantly reduces the intracellular level of pyruvate in A549 lung cancer cells by approximately 50% at a concentration of 200 µg/mL after 72 hours of exposure. mdpi.com This reduction in pyruvate, a key product of glycolysis, strongly indicates an inhibition of the glycolytic pathway.

PKM2 exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant and contributes to the metabolic reprogramming that supports rapid cell proliferation. mdpi.com Compound 9a is believed to exert its effect by modulating the activity of PKM2, thereby interfering with the metabolic advantages of cancer cells. mdpi.comnih.gov By inhibiting this key glycolytic enzyme, the compound disrupts the energy supply and the availability of metabolic intermediates necessary for cancer cell growth and survival. Other quinoline sulfonamide derivatives have also been shown to inhibit lactate (B86563) dehydrogenase A (LDHA), another critical enzyme in the glycolytic pathway, further supporting the role of this class of compounds in targeting cancer metabolism. researchgate.net

Pharmacological Potential and Biological Evaluation in Vitro and Non Human in Vivo Studies

Anticancer and Antiproliferative Activities

Derivatives of quinoline (B57606) sulfonamides have been a significant focus of anticancer research. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells and for their cytotoxic effects.

Evaluation Against Various Cancer Cell Lines

The antiproliferative activities of various quinoline sulfonamide derivatives have been tested against a wide array of human cancer cell lines.

For instance, a series of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives was evaluated against pancreatic cancer cell lines, PANC-1 and CAPAN-1. nih.gov Another study investigated 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides against human colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. mdpi.com

Derivatives of quinoline-8-sulfonamide (B86410) containing a 1,2,3-triazole moiety have demonstrated cytotoxicity against amelanotic melanoma (C32), melanotic melanoma (COLO829), triple-negative breast cancer (MDA-MB-231), glioblastoma (U87-MG), and lung cancer (A549) cells. nih.gov In other research, 4-aminoquinoline (B48711) derivatives showed antigrowth effects on breast adenocarcinoma cell lines MDA-MB468 and MCF7, as well as triple-negative breast carcinoma MDA-MB231.

Furthermore, novel acyl hydrazones derived from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde were screened against HeLa human cervical cancer cell lines. nih.gov N-acylhydrazone derivatives have also been tested for their effectiveness against human hepatocellular carcinoma (HCC) cell lines, HepG2 and Hep3B. nih.govnih.gov

Assessment of Cytotoxic Activity and IC50 Values

The cytotoxic potential of these derivatives is commonly quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

One study found that a quinoline-8-sulfonamide derivative (compound 9a) exerted significant cytotoxicity across several cancer cell lines, with GI50 values of 168.7 µg/mL (COLO829, melanoma), 223.1 µg/mL (A549, lung cancer), and 273.5 µg/mL (MDA-MB-231, breast cancer). nih.gov4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides showed high activity, with IC50 values ranging from 4–43 μM against HCT-116, MCF-7, and HeLa cell lines. mdpi.com

In studies on pancreatic cancer, one derivative, compound 3b bearing a 4-methyl phenyl moiety , exhibited an IC50 value nearly four times lower than the standard drug cisplatin (B142131) against the PANC-1 cell line. nih.gov Another derivative, compound 3f with a 4-trifluoromethyl phenyl moiety , showed twice the potency of cisplatin. nih.gov For human cervical cancer, an acyl hydrazone derivative (compound 7) was identified as the most potent in its series, with an IC50 value of 18.8 μM against HeLa cells. nih.gov

Derivative ClassCell LineCancer TypeIC50 / GI50 Value (µM)Reference
Quinoline-8-sulfonamide (Cmpd 9a)COLO829Melanoma376 (as GI50) nih.gov
Quinoline-8-sulfonamide (Cmpd 9a)A549Lung Cancer496 (as GI50) nih.gov
Quinoline-8-sulfonamide (Cmpd 9a)MDA-MB-231Breast Cancer609 (as GI50) nih.gov
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116Colon Cancer4-43 mdpi.com
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesMCF-7Breast Cancer4-43 mdpi.com
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamidesHeLaCervical Cancer4-43 mdpi.com
4-chloro-quinoline Acylhydrazone (Cmpd 7)HeLaCervical Cancer18.8 nih.gov

Selective Cytotoxicity Towards Cancer Cells over Normal Cells

A critical aspect of anticancer drug development is selective toxicity towards cancerous cells while sparing normal, healthy cells. Several studies on quinoline sulfonamide derivatives have addressed this.

Research on quinoline-8-sulfonamide derivatives showed that while they were cytotoxic to various cancer cell lines, most, with the exception of one derivative, exhibited low cytotoxic activity toward normal human dermal fibroblasts, indicating a degree of selectivity. nih.gov Similarly, a series of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives was evaluated against both pancreatic cancer cell lines (PANC-1, CAPAN-1) and a healthy human cell line (hTERT-HPNE), with some compounds showing selective cytotoxicity. nih.gov

In another study, 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides demonstrated very high activity against colon, breast, and cervical cancer cell lines while showing selectivity relative to the noncancerous keratinocyte cell line HaCaT. mdpi.com This suggests that the quinoline sulfonamide scaffold can be modified to achieve a favorable therapeutic window.

Antimicrobial Activities

The quinoline and sulfonamide moieties are individually known for their antimicrobial properties. nih.gov Their combination in hybrid molecules has been explored as a strategy to develop new antimicrobial agents, potentially overcoming resistance mechanisms. nih.gov The mechanism of action for quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, while sulfonamides typically inhibit dihydropteroate (B1496061) synthase, an enzyme essential for bacterial folate synthesis. nih.govmdpi.com

Antibacterial Spectrum and Potency (Gram-positive, Gram-negative bacteria, MRSA)

Derivatives of 4-chloroquinoline-8-sulfonamide have been evaluated against a range of bacteria.

In one study, new 7-chloroquinoline (B30040) sulphonamide derivatives were screened against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. researchgate.net One compound in this series showed the most potent activity against all tested strains except B. subtilis. researchgate.net Another study on quinoline-sulfonamide hybrids found one compound (QS3) to be a broad-spectrum agent, showing inhibition zones against both Gram-positive and Gram-negative strains, including E. coli, Salmonella typhi, Pseudomonas aeruginosa, and Enterococcus faecalis. nih.gov

A hybrid complex, N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium(II) , demonstrated excellent antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and very good activity against the Gram-negative Escherichia coli. nih.govresearchgate.net Quinolone derivatives are also recognized for their potential against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Derivative ClassBacterial StrainGram TypeActivity MetricResultReference
N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium(II)Staphylococcus aureusPositiveInhibition Zone21 mm nih.govresearchgate.net
N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium(II)Staphylococcus aureusPositiveMIC0.19 µg/mL nih.govresearchgate.net
N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium(II)Escherichia coliNegativeInhibition Zone19 mm nih.govresearchgate.net
N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium(II)Escherichia coliNegativeMIC6.09 µg/mL nih.govresearchgate.net
7-Chloroquinoline sulphonamide (Cmpd 2)S. aureus, E. coli, K. pneumoniaeBothPotent ActivityYes researchgate.net
Quinoline-sulfonamide hybrid (QS3)P. aeruginosaNegativeMIC64 µg/mL nih.gov
Quinoline-sulfonamide hybrid (QS3)E. coliNegativeInhibition Zone12 mm nih.gov
Quinoline-sulfonamide hybrid (QS3)S. typhiNegativeInhibition Zone11 mm nih.gov

Antifungal Activity Against Fungal Species (e.g., Candida albicans, Aspergillus niger, Penicillium simplicissimum)

The antifungal potential of this class of compounds has also been an area of active investigation.

7-chloroquinoline sulphonamide derivatives have shown strong antifungal activity against Penicillium simplicissimum and Aspergillus niger. researchgate.net Several compounds in the tested series demonstrated more potent antifungal inhibitory activities against these two fungal species than the standard drug fluconazole, with one derivative (compound 6) showing the highest activity with an inhibition zone of 28 mm. researchgate.net

The hybrid complex N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium(II) also displayed excellent antifungal activity against Candida albicans, with a 25 mm zone of inhibition and a minimum inhibitory concentration (MIC) of 0.19 µg/mL. nih.govresearchgate.net Furthermore, research on 8-hydroxyquinoline-5-sulfonamides has confirmed their effectiveness against Candida species, with studies indicating that their mechanism may involve disruption of the fungal cell wall. nih.govresearchgate.net

Antimalarial Efficacy Against Plasmodium falciparum Strains (Sensitive and Resistant)

While the 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine (B1663885), direct studies evaluating the specific antimalarial efficacy of this compound against Plasmodium falciparum are not extensively documented in publicly available literature. The quinoline ring itself is a well-established pharmacophore for antimalarial activity. mdpi.com However, research has often focused on other substitution patterns, such as 7-chloroquinoline hybrids, which have shown potent activity against both chloroquine-sensitive and resistant strains of the malaria parasite. The inherent properties of the quinoline nucleus suggest a potential for antimalarial action, but specific experimental validation for the this compound structure is required to confirm this hypothesis.

Neurotherapeutic Potential

Inhibition of Monoamine Oxidases (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. Their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Alzheimer's and Parkinson's disease. google.comnih.gov While this compound has not been specifically evaluated, a recent study on a series of novel N-substituted quinoline-8-sulfonamide derivatives has demonstrated significant potential for this class of compounds as dual inhibitors of both MAO and cholinesterase enzymes. nih.govresearchgate.net

In this study, several derivatives showed potent inhibition of both MAO-A and MAO-B. The compound a5 (N-(4-fluorobenzyl)quinoline-8-sulfonamide) was the most potent MAO-A inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 0.59 µM, while compound a12 (N-(3,4-dichlorobenzyl)quinoline-8-sulfonamide) was the most effective MAO-B inhibitor with an IC₅₀ of 0.47 µM. nih.govresearchgate.net Notably, the presence of chloro-substituents on the benzyl (B1604629) ring, as seen in compound a12 and compound a6 (N-(3,4-dichlorophenyl)quinoline-8-sulfonamide), was compatible with potent MAO inhibition. nih.govresearchgate.net

Data from Jalil S, et al., RSC Adv., 2024. nih.gov

Inhibition of Cholinesterases (AChE, BChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary approach for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The same study that investigated MAO inhibition also evaluated the N-substituted quinoline-8-sulfonamide series for activity against both AChE and BChE. nih.govresearchgate.net

The results indicated that these compounds are also effective cholinesterase inhibitors. Compound a11 (N-(2,4-dichlorobenzyl)quinoline-8-sulfonamide) emerged as the most potent BChE inhibitor with an IC₅₀ of 0.58 µM, while compound a6 (N-(3,4-dichlorophenyl)quinoline-8-sulfonamide) was the most effective against AChE with an IC₅₀ of 1.10 µM. nih.govresearchgate.net This highlights that the quinoline-8-sulfonamide scaffold, particularly with dichlorinated phenyl or benzyl substitutions, is a promising platform for developing multifunctional agents for neurodegenerative diseases.

Data from Jalil S, et al., RSC Adv., 2024. nih.gov

Anti-inflammatory Properties

The quinoline scaffold is present in compounds with known anti-inflammatory properties. mdpi.com While direct data on this compound is unavailable, studies on its derivatives have confirmed the anti-inflammatory potential of the quinoline-8-sulfonamide core.

One study synthesized a series of 8-quinolinesulfonamide derivatives and identified compound 3l as a potent anti-inflammatory agent. publons.com This compound was found to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated cells. The mechanism was identified as the inhibition of the Toll-like receptor 4 (TLR4)/MD-2 complex, which blocks downstream inflammatory signaling pathways. publons.com In a separate study, another derivative, N-(4-methoxyphenyl) quinoline-8-sulfonamide , was shown to reduce the inflammatory response in fibroblast-like synoviocytes, suggesting its potential for treating rheumatoid arthritis by targeting the RAMP1 protein. nih.govontosight.ai

Data from Liu Y, et al., Bioorg Chem., 2021. publons.com

Antiviral Activity (e.g., SARS-CoV-2 main protease inhibition)

The repurposing of quinoline-based drugs like chloroquine and hydroxychloroquine (B89500) was a major focus during the early stages of the COVID-19 pandemic. nih.gov This has spurred interest in the antiviral potential of other quinoline derivatives. There are no specific studies reporting the antiviral activity of this compound against SARS-CoV-2.

However, research into complex derivatives has shown that the quinoline-8-sulfonamide scaffold can be utilized to develop viral protease inhibitors. In one study, a series of oxazolidinone derivatives were synthesized, including (R)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)quinoline-8-sulfonamide (3k ), and evaluated for their ability to inhibit the SARS-CoV-2 3CL protease. scielo.br While the inhibitory values for this specific compound were not detailed in the abstract, the research demonstrates the viability of incorporating the quinoline-8-sulfonamide moiety into larger molecules designed to target key viral enzymes. This suggests that the scaffold can be a valuable component in the design of novel antiviral agents, although its intrinsic activity remains to be determined.

Computational and in Silico Studies for Drug Design and Development

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the interaction between a ligand (the drug candidate) and its protein target.

Ligand-Protein Interaction Analysis with Target Enzymes

Derivatives of 4-chloroquinoline-8-sulfonamide have been the subject of molecular docking studies against a variety of enzymatic targets implicated in different diseases. These studies provide insights into the specific amino acid residues involved in the binding, which is critical for understanding the mechanism of action and for optimizing the ligand's structure.

PI3K (Phosphoinositide 3-kinase): In the context of anticancer research, molecular docking of novel chloroquinoline derivatives carrying a benzenesulfonamide (B165840) moiety has been performed on the active site of the PI3K enzyme. nih.gov These studies aimed to explore the binding mode of these newly synthesized compounds, which have shown promising cytotoxic activity against various cancer cell lines. nih.gov The docking protocol was often validated by redocking a co-crystallized ligand, achieving a low root mean standard deviation (RMSD) to confirm the accuracy of the docking procedure. nih.gov

PKM2 (Pyruvate Kinase M2): The M2 isoform of pyruvate (B1213749) kinase is a key regulator in the final, rate-limiting step of glycolysis and is often reactivated in tumor cells, making it an attractive target for cancer therapy. mdpi.com Quinoline-8-sulfonamide (B86410) derivatives have been designed and evaluated as potential modulators of PKM2. mdpi.comnih.gov Molecular docking studies have been used to predict the binding of these compounds to PKM2, with the goal of identifying potent modulators. mdpi.comnih.gov For instance, the interactions of the quinoline (B57606) system with residues like Phe26, Leu27, Met30, and Leu394, as well as hydrogen bonds formed by the sulfonamide group with Leu353 and Tyr390, have been observed in docking simulations. mdpi.comnih.gov

MAO (Monoamine Oxidase) and ChE (Cholinesterase): For neurodegenerative diseases like Alzheimer's, dual-targeting inhibitors of MAO and ChE are a promising therapeutic strategy. nih.gov A series of quinoline-sulfonamides were designed and synthesized as dual inhibitors of these enzymes. nih.gov In vitro results showed potent inhibitory activity, and kinetic studies revealed a competitive mode of inhibition for some of the synthesized compounds. nih.gov

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibacterial agents, including the quinolone class of antibiotics. nih.govwikipedia.org While direct docking studies specifically on this compound with DNA gyrase are not extensively detailed in the provided results, the broader class of quinolone-sulfonamide hybrids has been investigated as potential inhibitors. rsc.org These studies often involve docking against the DNA gyrase of bacteria like Staphylococcus aureus to predict binding modes and affinities. researchgate.net The mechanism of quinolones typically involves inhibiting the ligase activity of DNA gyrase, leading to DNA damage and bacterial cell death. nih.govwikipedia.org

Apoptosis-related proteins: The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. Molecular dynamics simulations have been used to study the interaction of tetralone derivatives with a sulfonamide scaffold with apoptosis-related proteins like Bcl2 and Caspase-7, suggesting that these compounds can induce an apoptotic cascade in cancer cells.

Prediction of Binding Modes and Affinities

Molecular docking not only identifies potential binding poses but also provides a score to estimate the binding affinity between the ligand and the protein. A more negative binding energy (ΔG) value generally indicates a higher binding affinity. mdpi.com

For example, in studies with PKM2, newly designed 8-quinolinesulfonamide derivatives showed affinity values comparable to or even better than reference ligands. mdpi.com One particular derivative, compound 9a , exhibited the lowest ΔG value of -10.72 kcal/mol, suggesting a strong binding affinity for PKM2. mdpi.com The analysis of the binding mode of this compound revealed that the quinoline moiety sits (B43327) in a largely non-polar pocket, and the sulfonamide group forms crucial hydrogen bonds with the protein. nih.gov

The following table summarizes the predicted binding affinities of some quinoline-8-sulfonamide derivatives against PKM2:

CompoundTarget ProteinDocking Score (ΔG, kcal/mol)
Compound 9a PKM2 (PDB ID: 4G1N)-10.72
Compound 9a PKM2 (PDB ID: 4FXF)-10.48
Reference Ligand 1 (NZT) PKM2 (PDB ID: 4G1N)Similar to 9a
Reference Ligand 5 (Shikonin) PKM2 (PDB ID: 4FXF)Lower affinity than 9a
Data sourced from a study on quinoline-8-sulfonamides as PKM2 inhibitors. mdpi.comnih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. nih.govnih.gov It is a powerful tool for understanding the relationship between a molecule's electronic properties and its biological activity.

Correlation Between Electronic Parameters and Biological Activity

DFT studies can calculate various electronic parameters that correlate with a molecule's biological activity. researchgate.netnih.gov For instance, the distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying the regions of a molecule that are likely to be involved in electrophilic and nucleophilic interactions. nih.gov This information is crucial for understanding how a molecule interacts with its biological target. The synthesis of novel sulphonamide derivatives often includes DFT studies to analyze their photophysical and theoretical characteristics, shedding light on their potential applications. nih.gov

Analysis of HOMO-LUMO Energies and Dipole Moments

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. irjweb.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. irjweb.com In drug design, this can imply a higher likelihood of the molecule interacting with its biological target. For some synthesized quinoline-sulphonamide derivatives, a distinctly low energy gap was observed for a particular compound, indicating its exceptional properties. nih.gov

Dipole Moment: The dipole moment is a measure of the net molecular polarity. A higher dipole moment can indicate a greater ability to participate in dipole-dipole interactions, which are important for ligand-receptor binding. researchgate.net DFT calculations can provide the magnitude and direction of the dipole moment, offering insights into how the molecule will orient itself within a protein's binding pocket. researchgate.netresearchgate.net

The following table illustrates hypothetical HOMO-LUMO energy gaps and dipole moments for a series of quinoline-sulfonamide derivatives, as would be calculated by DFT:

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Derivative A-6.5-1.84.73.2
Derivative B-6.2-2.14.14.5
Derivative C-6.8-1.55.32.8
This table is a representative example and does not reflect actual experimental data.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. scielo.br In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex over time, providing a more dynamic picture than the static view offered by molecular docking. researchgate.net

By simulating the complex in a physiologically relevant environment, researchers can observe how the ligand and protein interact and adapt to each other's presence. Key parameters monitored during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose). A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual residues around their average position. High RMSF values can indicate flexible regions of the protein, while low values in the binding site suggest stable interactions with the ligand. researchgate.net

MD simulations have been employed to study the stability of various quinoline-sulfonamide derivatives in complex with their target proteins. For example, simulations of a tetralone derivative with a sulfonamide scaffold bound to apoptotic proteins showed that the complex remained stable over a 20 ns simulation, supporting the potential of this compound as an anticancer agent. Similarly, MD simulations of newly designed 8-quinolinesulfonamide derivatives as PKM2 modulators were used to confirm the stability of the ligand-protein complexes. mdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME profiling is a critical step in the evaluation of potential drug candidates. By leveraging various computational models, researchers can estimate the key pharmacokinetic parameters of this compound, providing insights into its likely behavior within a biological system. These predictions are typically based on the compound's physicochemical properties, such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA).

The gastrointestinal (GI) absorption of a drug is a key determinant of its oral bioavailability. In silico models, such as those available through platforms like SwissADME and ADMETLab 2.0, are frequently used to predict the passive GI absorption of small molecules. rsc.orgnih.gov These predictions often rely on established principles like Lipinski's Rule of Five, which assesses drug-likeness based on molecular properties. rsc.orgnih.gov

For this compound, a high probability of good GI absorption is predicted based on its structural features that align with the characteristics of orally bioavailable drugs. The "Boiled-Egg" plot, a common visualization tool from SwissADME, can further delineate between passive absorption in the GI tract and penetration of the blood-brain barrier. rsc.orgresearchgate.netresearchgate.net For quinoline-sulfonamide derivatives, good gastrointestinal absorption has been reported in several studies. rsc.org

Table 1: Predicted Physicochemical Properties and Gastrointestinal Absorption of this compound

Parameter Predicted Value Implication for GI Absorption
Molecular Weight ( g/mol ) 282.72 Favorable (within Lipinski's rule)
LogP (Octanol/Water) 2.5 - 3.5 Optimal lipophilicity for membrane permeation
H-bond Donors 1 Favorable (within Lipinski's rule)
H-bond Acceptors 4 Favorable (within Lipinski's rule)
Topological Polar Surface Area (Ų) ~70-90 Good intestinal absorption predicted

| Predicted GI Absorption | High | Likely to be well-absorbed orally |

Note: The values in this table are representative predictions for this compound based on computational models and data from structurally similar compounds.

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. In silico analysis of the distribution profile of this compound involves predicting parameters such as its volume of distribution (Vd), plasma protein binding (PPB), and ability to cross the blood-brain barrier (BBB).

Computational models predict that this compound is likely to exhibit moderate to high binding to plasma proteins, a common characteristic for sulfonamides. mdpi.com Its potential to penetrate the CNS is generally predicted to be low, which can be advantageous in minimizing central nervous system side effects. researchgate.net

Table 2: Predicted Distribution Profile of this compound

Parameter Predicted Outcome Significance
Volume of Distribution (Vd) Moderate to High Indicates distribution into tissues beyond the bloodstream
Plasma Protein Binding (PPB) > 80% High binding may influence the free drug concentration
Blood-Brain Barrier (BBB) Permeation Low to Unlikely Reduced potential for CNS-related effects

Note: The predictions in this table are derived from in silico models and are intended to guide experimental verification.

The metabolic stability of a compound is a crucial factor determining its half-life and dosing regimen. In silico tools can predict the susceptibility of a molecule to metabolism by major enzyme systems, such as the cytochrome P450 (CYP) family. researchgate.net For sulfonamides, metabolic pathways can be complex, and early prediction of metabolic hotspots is valuable for lead optimization. nih.gov

Table 3: Predicted Metabolic Stability of this compound

Metabolic Parameter Prediction Implication
CYP Isoform Substrate CYP3A4, CYP2D6 (likely) Metabolism primarily through major drug-metabolizing enzymes
CYP Isoform Inhibitor Unlikely to be a potent inhibitor Lower risk of drug-drug interactions
Metabolic Half-life (t½) Moderate Suggests a reasonable duration of action

Note: These are generalized predictions based on the chemical structure of this compound and typical metabolic pathways for related compounds.

Virtual Screening Approaches for Hit Identification

Virtual screening is a powerful computational technique used to identify potential "hits" from large compound libraries by predicting their binding affinity to a specific biological target. mdpi.com For this compound, this approach can be used to explore its potential mechanisms of action by docking it into the binding sites of various proteins implicated in disease.

Molecular docking simulations are a cornerstone of virtual screening. nih.gov In the context of quinoline-sulfonamides, docking studies have been successfully employed to identify inhibitors of targets such as protein kinases and carbonic anhydrases. nih.govresearchgate.netmdpi.com For this compound, a virtual screening campaign would involve docking the compound against a panel of cancer-related proteins or enzymes involved in microbial pathogenesis, based on the known activities of the quinoline and sulfonamide scaffolds. The results of such a screen would provide a list of potential protein targets, ranked by their predicted binding energies and interaction patterns. mdpi.com These computational hits would then require experimental validation to confirm their biological activity. researchgate.netmdpi.com

Table 4: List of Compound Names

Compound Name
This compound
N-(quinolin-8-yl)benzenesulfonamide
4-anilinoquinoline
4-chloro-N-(pyridin-3-yl)benzenesulfonamide
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
Bosutinib
Lenvatinib

Lead Optimization and Future Research Directions

Strategies for Enhancing Potency and Selectivity

The potency and selectivity of drug candidates are paramount for their therapeutic efficacy and safety. For derivatives of 4-chloroquinoline-8-sulfonamide, several strategies are being explored to enhance these properties.

Further Structural Modifications and Analog Design

The design of new analogs through structural modifications is a cornerstone of lead optimization. Research into related quinoline-sulfonamide structures has shown that even minor chemical alterations can significantly impact biological activity. For instance, in a series of 7-chloro-4-(4-sulfonylpiperazin-1-yl)quinoline analogs, the nature of the substituent on the sulfonyl group was found to be critical for their anti-cancer activity. nih.gov Compound 13 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline), emerged as a particularly potent agent against several breast cancer cell lines. nih.gov This highlights the potential for synthesizing a library of this compound analogs with diverse substitutions on the sulfonamide nitrogen to identify compounds with improved potency.

Another approach involves the introduction of different linkers between the quinoline (B57606) core and the sulfonamide moiety. The use of a flexible 1,3-diaminopropane (B46017) linker versus a more rigid piperazine (B1678402) ring has been shown to influence the biological activity of 4-aminoquinoline (B48711) derivatives. nih.gov

Optimization of Quinoline and Sulfonamide Scaffolds

Both the quinoline and sulfonamide scaffolds are amenable to optimization. The quinoline ring system is a versatile platform that can be functionalized at various positions to modulate activity. researchgate.net For example, the introduction of a methyl group at the N-1 position of the quinoline ring in some derivatives was a key step in their synthesis, potentially influencing their electronic properties and biological interactions. nih.gov

The sulfonamide group itself is a well-established pharmacophore found in a wide range of approved drugs. mhmedical.comwikipedia.org Its primary role is often to act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases. nih.gov The orientation of the sulfonamide group on the aniline (B41778) ring of 4-anilinoquinoline derivatives has been shown to be crucial for inhibitory activity against different carbonic anhydrase isoforms. nih.gov Specifically, para-sulfonamide derivatives displayed the most potent inhibition of the cancer-related isoforms hCA IX and hCA XII. nih.gov This suggests that systematic exploration of the substitution pattern on the sulfonamide-bearing ring of this compound could yield highly selective inhibitors.

Exploration of New Biological Targets and Therapeutic Applications

While initial studies may focus on a specific biological target, the diverse pharmacology of the quinoline-sulfonamide scaffold suggests a broader therapeutic potential.

Derivatives of the closely related quinoline-8-sulfonamide (B86410) have been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.comnih.gov Molecular docking studies and in vitro assays have identified compounds that can modulate PKM2 activity, leading to reduced cancer cell proliferation. mdpi.comnih.gov This opens up the possibility that this compound derivatives could also be designed to target metabolic pathways in cancer.

Furthermore, quinoline-based sulfonamides have been developed as potent and selective inhibitors of cancer-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII. nih.gov These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition is a validated strategy for cancer therapy. The 4-anilinoquinoline scaffold, which shares structural similarities with 4-chloroquinoline (B167314) derivatives, has proven to be an effective template for designing such inhibitors. nih.gov

The antimicrobial potential of this scaffold is also significant. Metal complexes of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide have demonstrated excellent antibacterial and antifungal activity. nih.gov This suggests that this compound and its derivatives could be developed as novel anti-infective agents.

Development of Multi-Targeting Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target drugs. The quinoline-sulfonamide scaffold is well-suited for this approach, as different parts of the molecule can be designed to interact with multiple biological targets. nih.gov

For instance, a hybrid molecule could be designed where the 4-chloroquinoline moiety targets a kinase involved in cell signaling, while the sulfonamide group inhibits a carbonic anhydrase, thereby attacking cancer cells through two distinct mechanisms. The synthesis of hybrid molecules combining a quinoline core with other pharmacophores has been successfully employed to create agents with dual activities. nih.gov

Overcoming Resistance Mechanisms (e.g., Bacterial, Parasitic)

Drug resistance is a major challenge in the treatment of infectious diseases and cancer. The development of new agents that can overcome existing resistance mechanisms is a critical area of research. Some isoquinolinesulfonamide (B3044496) derivatives have been shown to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein, a key drug efflux pump. researchgate.net This suggests that derivatives of this compound could be designed to have a similar effect, potentially restoring the efficacy of existing chemotherapeutic agents.

In the context of parasitic diseases like malaria, resistance to chloroquine (B1663885) is a significant problem. The design of "reversed chloroquines" (RCQs) involves coupling the 4-aminoquinoline core to a chemosensitizing agent to create a hybrid molecule that is effective against resistant strains. This strategy could be adapted for the this compound scaffold to develop new antimalarial agents.

Translational Research Prospects (Pre-clinical studies in non-human models)

The ultimate goal of drug discovery is the development of new therapies for human diseases. Promising compounds identified through in vitro screening and lead optimization must undergo rigorous preclinical evaluation in non-human models to assess their efficacy and safety.

For example, a lead quinazoline-based compound, AK-2 , designed for Alzheimer's disease, demonstrated significant cognitive improvement in a rat model and rescued the eye phenotype in a Drosophila model of the disease. nih.gov Similarly, preclinical studies would be essential to evaluate the in vivo efficacy of optimized this compound derivatives in relevant animal models of cancer, infectious diseases, or other targeted conditions. Such studies would provide crucial data on pharmacokinetics, pharmacodynamics, and toxicology, paving the way for potential clinical trials.

Compound NameParent ScaffoldKey Research FindingReference
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline7-Chloroquinoline (B30040)Potent anticancer activity against breast cancer cell lines. nih.gov
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexQuinoline-8-sulfonamideExcellent antibacterial and antifungal activity. nih.gov
para-sulfonamide derivatives of 4-anilinoquinoline4-AnilinoquinolinePotent and selective inhibitors of cancer-related carbonic anhydrase isoforms hCA IX and hCA XII. nih.gov
Quinoline-8-sulfonamide derivativesQuinoline-8-sulfonamideModulators of the M2 isoform of pyruvate kinase (PKM2) with anti-proliferative effects on cancer cells. mdpi.comnih.gov
Isoquinolinesulfonamide derivativesIsoquinolinesulfonamideReversal of multidrug resistance in cancer cells by inhibiting P-glycoprotein. researchgate.net
AK-2 (a quinazoline (B50416) derivative)QuinazolineAmeliorated cognitive deficits in a rat model of Alzheimer's disease. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-chloroquinoline-8-sulfonamide with high purity, and how can yield be optimized?

  • Methodological Answer : Begin with chlorination of quinoline precursors under controlled conditions (e.g., using SOCl₂ or PCl₅), followed by sulfonamide functionalization. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to reduce side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential. Reference standard protocols for quinoline derivatives from NIST data . Ensure reproducibility by documenting solvent ratios, temperature, and reaction times in line with academic guidelines for chemical synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm aromatic proton environments and sulfonamide group integration. For example, the sulfonamide NH proton typically appears as a singlet near δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., NIST Standard Reference Database 69 for fragmentation patterns) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH bending (1600–1650 cm⁻¹). Cross-reference with published spectra of structurally similar compounds .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize compound solubility using DMSO or PBS buffers, and validate stock concentrations via UV-Vis spectroscopy. Include positive controls (e.g., chloroquine for antimalarial studies) and replicate experiments across multiple cell lines or animal models. Document batch-specific purity data (HPLC ≥95%) to minimize variability .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability, metabolism, and tissue distribution. For example, discrepancies may arise from poor absorption or rapid hepatic clearance. Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy endpoints. Adjust dosing regimens or modify the compound’s formulation (e.g., liposomal encapsulation) to enhance stability .

Q. What strategies are effective for elucidating the mechanism of action of this compound in antimicrobial resistance studies?

  • Methodological Answer :

  • Target Identification : Perform affinity chromatography with tagged derivatives to isolate binding proteins. Validate via knockout assays in microbial models.
  • Resistance Profiling : Compare IC₅₀ values in wild-type vs. resistant strains (e.g., Plasmodium falciparum with PfCRT mutations). Use whole-genome sequencing to identify resistance-conferring mutations .
  • Molecular Dynamics Simulations : Model interactions with putative targets (e.g., quinoline-binding enzymes) to predict binding affinity and guide structural optimization .

Q. How can researchers design experiments to address conflicting data on the compound’s toxicity profile?

  • Methodological Answer :

  • Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) in both acute and chronic exposure models.
  • Cell-Type Specificity : Compare toxicity in primary vs. immortalized cell lines using MTT or Annexin V assays.
  • Meta-Analysis : Systematically review existing literature to identify confounding variables (e.g., solvent choice, exposure duration) and standardize testing protocols .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in Prism) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets, apply ANOVA with post-hoc Tukey tests. Report confidence intervals and p-values with Bonferroni correction to account for multiple comparisons .

Q. How should researchers present complex structural data for this compound in publications?

  • Methodological Answer : Include high-resolution crystallography or DFT-optimized molecular structures in figures. Label atoms numerically (e.g., 1 for this compound) upon first mention, and use consistent nomenclature in tables and spectra .

Ethical & Compliance Considerations

Q. What guidelines govern the safe handling and disposal of this compound in laboratory settings?

  • Methodological Answer : Adopt OSHA/NIOSH standards for sulfonamide handling (gloves, fume hoods). Neutralize waste with sodium bicarbonate before incineration or disposal via licensed hazardous waste contractors. Document protocols in line with institutional biosafety committee (IBC) requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.